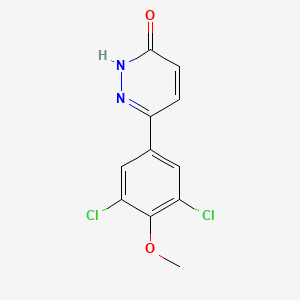
3,4-Dimethoxyacridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications, particularly in the fields of medicinal chemistry and dye manufacturing. The compound is characterized by its acridine core structure, which is modified by the presence of two methoxy groups at the 3 and 4 positions and a ketone group at the 9 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyacridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxyaniline and a suitable acridine precursor.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the acridine core. This step often involves the use of strong acids or bases as catalysts.
Oxidation: The final step involves the oxidation of the acridine intermediate to introduce the ketone group at the 9 position. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial production.
化学反応の分析
Types of Reactions
3,4-Dimethoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The methoxy groups at the 3 and 4 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
3,4-Dimethoxyacridin-9(10H)-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, it is used as a fluorescent probe for studying cellular processes and as a DNA intercalator in molecular biology experiments.
Medicine: The compound has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: In the dye industry, this compound is used as a precursor for the synthesis of various dyes and pigments.
作用機序
The mechanism of action of 3,4-Dimethoxyacridin-9(10H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in the development of anticancer agents, as it can inhibit the proliferation of cancer cells. Additionally, the compound can interact with enzymes, modulating their activity and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Acridine: The parent compound of 3,4-Dimethoxyacridin-9(10H)-one, known for its wide range of applications in medicinal chemistry and dye manufacturing.
9-Aminoacridine: Another derivative of acridine, used as an antiseptic and in the treatment of certain infections.
Acriflavine: A mixture of acridine derivatives used as an antiseptic and in the treatment of protozoal infections.
Uniqueness
This compound is unique due to the presence of methoxy groups at the 3 and 4 positions, which can influence its chemical reactivity and biological activity. The ketone group at the 9 position also adds to its distinct properties, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
61762-84-3 |
|---|---|
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC名 |
3,4-dimethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO3/c1-18-12-8-7-10-13(15(12)19-2)16-11-6-4-3-5-9(11)14(10)17/h3-8H,1-2H3,(H,16,17) |
InChIキー |
MZNLXGDXZTUVIX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


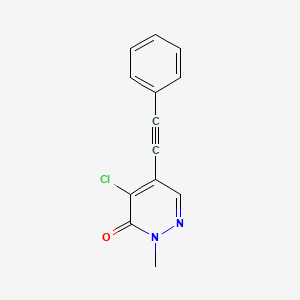
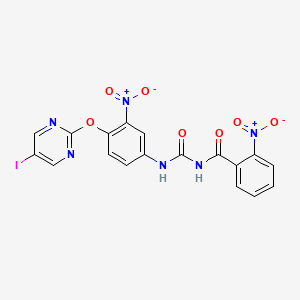
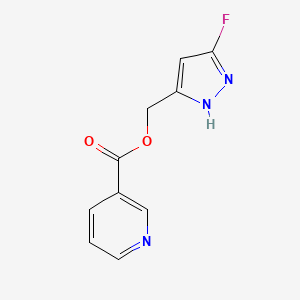
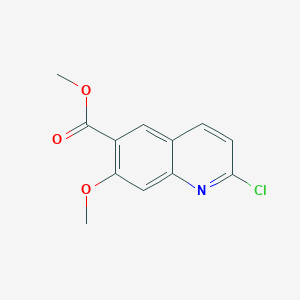
![[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12923207.png)
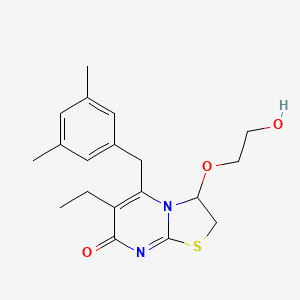
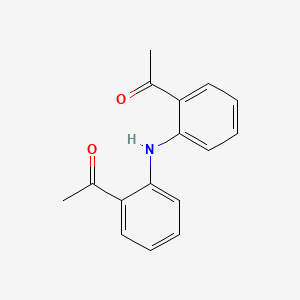

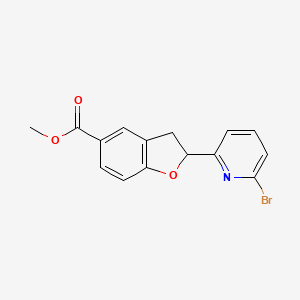
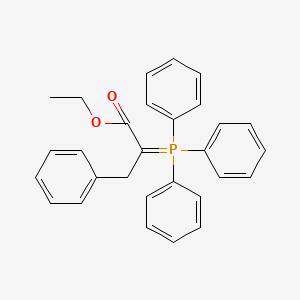
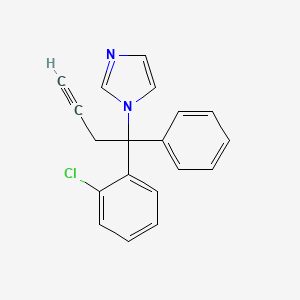
![2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B12923265.png)
